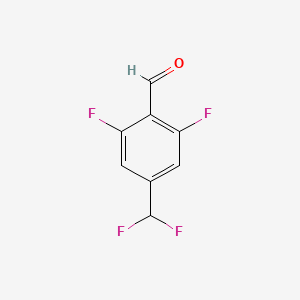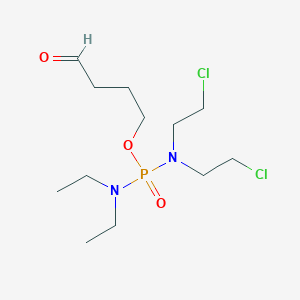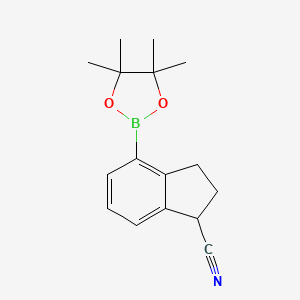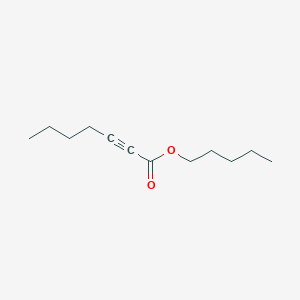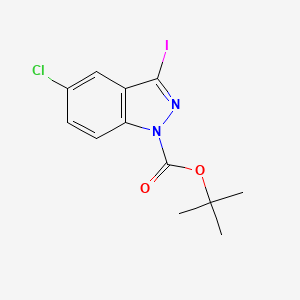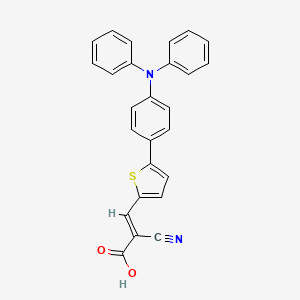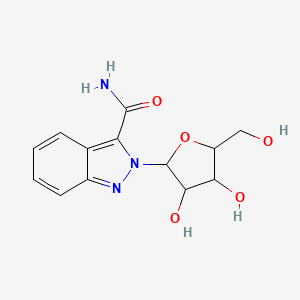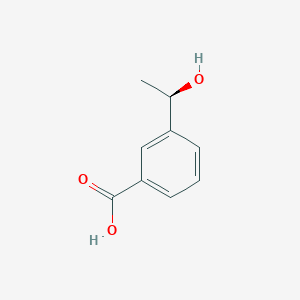
(R)-3-(1-Hydroxyethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-Hydroxyethyl)benzoic acid is a chiral compound with a hydroxyl group and a carboxylic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-3-(1-Hydroxyethyl)benzoic acid can be achieved through multienzymatic processes. One such method involves the use of two oxidoreductases: an aldoketo reductase from Escherichia coli JM109 and an alcohol dehydrogenase from Lactobacillus brevis. This method allows for the enantiomerically pure preparation of the compound in a one-pot operation .
Industrial Production Methods
Industrial production methods for ®-3-(1-Hydroxyethyl)benzoic acid are not extensively documented. the use of biocatalysts in a multienzymatic process suggests a scalable and environmentally friendly approach for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-Hydroxyethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
®-3-(1-Hydroxyethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-(1-Hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, used in acne treatment.
Mandelic acid: An aromatic alpha hydroxy acid used in skincare.
Uniqueness
®-3-(1-Hydroxyethyl)benzoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
3-[(1R)-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
Clave InChI |
YKTWYBWPBDPIQI-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)C(=O)O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


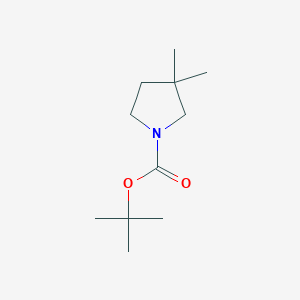


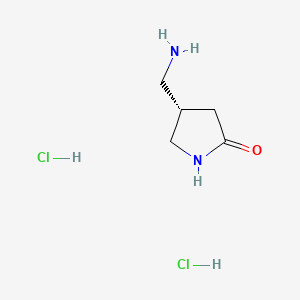
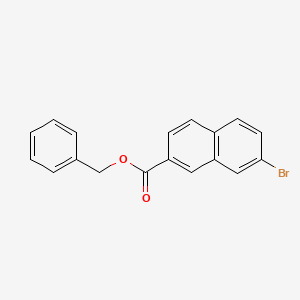
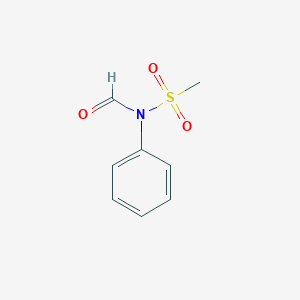
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
